molecular formula C4H5F3O2S B1284893 2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid CAS No. 675-68-3

2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid

Cat. No.: B1284893
CAS No.: 675-68-3
M. Wt: 174.14 g/mol
InChI Key: POXITAGQJNFHGQ-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid is an organic compound that contains sulfur, carbon, hydrogen, and fluorine. It is known for its unique chemical properties due to the presence of the trifluoroethyl group, which imparts significant electron-withdrawing characteristics to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid typically involves the reaction of 2,2,2-trifluoroethanethiol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the carbon atom of the chloroacetic acid, replacing the chlorine atom with the sulfanyl group.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid involves its interaction with various molecular targets. The trifluoroethyl group can interact with enzymes and proteins, altering their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl trifluoromethanesulfonate: A powerful trifluoroethylating agent used in the synthesis of fluorinated amino acids.

    2,2,2-Trifluoroethanol: A solvent used to control nucleophilic peptide reactions.

    2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid: A compound with similar structural features but different applications.

Uniqueness

2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid is unique due to its combination of a trifluoroethyl group and a sulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(2,2,2-trifluoroethylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O2S/c5-4(6,7)2-10-1-3(8)9/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXITAGQJNFHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588547
Record name [(2,2,2-Trifluoroethyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675-68-3
Record name Acetic acid, 2-[(2,2,2-trifluoroethyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2,2,2-Trifluoroethyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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